Tetratriaconta-9,19-diene
Description
Tetratriaconta-9,19-diene is a long-chain unsaturated hydrocarbon with the molecular formula C₃₄H₆₆, characterized by two double bonds at positions 9 and 19. Unlike cyclic diterpenes (e.g., pimarane derivatives) or triterpenes (e.g., fusidanes), it lacks a fused ring system, rendering its physicochemical properties distinct from these classes .
Properties
CAS No. |
82122-66-5 |
|---|---|
Molecular Formula |
C34H66 |
Molecular Weight |
474.9 g/mol |
IUPAC Name |
tetratriaconta-9,19-diene |
InChI |
InChI=1S/C34H66/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,30,32H,3-16,18,20-29,31,33-34H2,1-2H3 |
InChI Key |
OSBGTENKEBXAQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC=CCCCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetratriaconta-9,19-diene can be achieved through various organic reactions. One common method involves the dehydrohalogenation of organohalides. This process typically uses a strong base to remove hydrogen halides from the precursor molecule, resulting in the formation of double bonds .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic dehydrogenation of long-chain alkanes. This process requires specific catalysts and high temperatures to facilitate the removal of hydrogen atoms and the formation of double bonds.
Chemical Reactions Analysis
Types of Reactions: Tetratriaconta-9,19-diene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of epoxides or other oxygenated derivatives.
Reduction: The addition of hydrogen to the double bonds can convert this compound into a saturated hydrocarbon.
Substitution: Halogenation reactions can replace hydrogen atoms with halogen atoms, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products:
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
Scientific Research Applications
Tetratriaconta-9,19-diene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of long-chain dienes in various chemical reactions.
Biology: Research into its interactions with biological membranes and its potential effects on cellular processes.
Medicine: Investigations into its potential as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and lubricants.
Mechanism of Action
The mechanism of action of Tetratriaconta-9,19-diene involves its ability to participate in various chemical reactions due to the presence of double bonds. These double bonds can undergo addition reactions, making the compound reactive and versatile. The molecular targets and pathways involved depend on the specific reaction and application, such as the formation of epoxides in oxidation reactions or the creation of saturated hydrocarbons in reduction reactions.
Comparison with Similar Compounds
Structural Analogues: Linear Dienes
Linear dienes with long hydrocarbon chains share similarities in synthesis and physical properties. Examples from the evidence include:
Table 1: Comparison of Linear Dienes
Key Observations :
- Chain Length and Solubility : Longer chains (e.g., C₃₄) exhibit lower solubility in polar solvents compared to shorter analogs.
- Double Bond Impact : The 9,19-diene configuration in this compound may enhance flexibility and reactivity compared to saturated analogs like n-tetratriacontane .
- Functionalization: Amine-bearing dienes (e.g., from ) show enhanced biological compatibility, unlike non-functionalized dienes .
Cyclic Diterpenes: Pimarane Derivatives
Although structurally distinct, pimarane-type diterpenes (e.g., (±)-9β-H-pimara-7,19-diene) provide insights into stereochemical challenges relevant to unsaturated systems:
Table 2: Comparison with Cyclic Dienes
Key Observations :
- Stereochemical Complexity : Cyclic dienes like (±)-9β-H-pimara-7,19-diene require precise stereocontrol (e.g., 9,10-syn configuration), which is unnecessary in linear this compound .
- Biological Activity : Cyclic diterpenes exhibit potent bioactivity (e.g., antimicrobial, phytotoxic), whereas linear dienes are more often utilized in materials or as synthetic intermediates .
Linear Dienes
- Amine-Functionalized Dienes : highlights alkylation and cyclopropanation strategies for introducing functional groups, which could be adapted for modifying this compound .
Cyclic Dienes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
